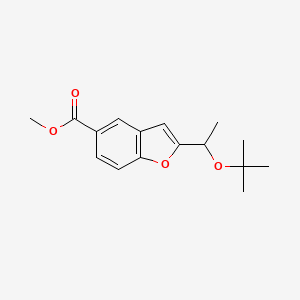

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The official designation, as recorded in chemical databases, is Methyl 2-(1-(tert-butoxy)ethyl)benzofuran-5-carboxylate, reflecting the systematic approach to naming complex organic structures. The compound belongs to the broader classification of benzofuran derivatives, specifically within the subclass of carboxylate esters substituted at both the 2-position and 5-position of the benzofuran ring system.

The International Union of Pure and Applied Chemistry numbering system for this compound begins with the benzofuran core structure, where the oxygen atom occupies position 1 and the carbon atoms are numbered sequentially around the fused ring system. The carboxylic acid methyl ester functionality is located at position 5 of the benzofuran ring, while the complex 1-tert-butoxy-ethyl substituent is attached at position 2. This systematic approach ensures unambiguous identification and facilitates consistent communication within the scientific community.

Properties

IUPAC Name |

methyl 2-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-10(20-16(2,3)4)14-9-12-8-11(15(17)18-5)6-7-13(12)19-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYPOTASEKCLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The presence of a tert-butoxy group suggests that it might be used as a protecting group in organic synthesis. Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a chemical reaction.

Mode of Action

The tert-butoxy group in the compound could potentially interact with its targets by forming a reversible adduct via acid-catalyzed alkoxylation. This would render the protected site unreactive during the course of the reaction, allowing for selective reactivity of other functional groups in the molecule.

Biochemical Pathways

A related compound, 3,5-disubstituted hydantoins, has been prepared using a mechanochemical approach from α-amino esters. This suggests that the compound could potentially be involved in similar biochemical pathways.

Biological Activity

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester, with the chemical formula CHO and CAS No. 1154060-89-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antifungal properties, supported by research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 276.335 g/mol

- Purity : 95%+

Anticancer Activity

Research indicates that benzofuran derivatives, including 2-(1-tert-butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester, exhibit significant anticancer properties. A review of benzo[b]furan derivatives highlighted their efficacy against various cancer cell lines:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| Human colon adenocarcinoma (HT-29) | 92.4 | |

| Human lung adenocarcinoma (A549) | 50.0 | |

| Human breast cancer (MCF-7) | 30.0 |

The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.

Antibacterial Activity

Benzofuran derivatives have also shown promising antibacterial activity. A study examining various synthesized compounds reported the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that the compound could be effective against common bacterial pathogens.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various fungal strains:

The presence of specific functional groups in the structure of benzofuran derivatives is believed to enhance their biological activity.

Case Studies

-

Anticancer Efficacy in Vivo

A study conducted on mice with implanted tumors showed that treatment with 2-(1-tert-butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester resulted in a significant reduction in tumor size compared to control groups. The results indicated a potential for this compound in cancer therapy. -

Antibacterial Screening

In a comparative study, the antibacterial effects of this compound were tested alongside standard antibiotics using the Kirby-Bauer disk diffusion method. The results demonstrated that it exhibited comparable efficacy to established antibiotic treatments against resistant strains. -

Synergistic Effects

Research has also explored the synergistic effects of combining this compound with other antimicrobial agents, leading to enhanced efficacy against multi-drug resistant bacteria and fungi.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds related to benzofuran derivatives exhibit significant anti-inflammatory activities. The inhibition of the 5-lipoxygenase enzyme system, which is responsible for the biosynthesis of leukotrienes—mediators involved in inflammatory responses—has been documented for similar compounds. The application of 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester may extend to treating conditions such as asthma and allergic reactions by potentially modulating leukotriene synthesis .

Antimicrobial Activity

Benzofuran derivatives have shown promise as antimicrobial agents. The structural features of 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester may contribute to its efficacy against various pathogens. Studies on related compounds suggest that modifications in the benzofuran structure can enhance antimicrobial potency, indicating a potential area for exploration .

Building Block for Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. For example, it can be utilized in the formation of more complex benzofuran derivatives through nucleophilic substitution or coupling reactions .

Applications in Material Science

The unique properties of benzofuran derivatives have led to their use in developing advanced materials such as polymers and coatings. The incorporation of 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester into polymer matrices can enhance their mechanical properties and thermal stability due to its aromatic structure .

Enzyme Inhibition Studies

The compound's structural characteristics make it a candidate for studying enzyme inhibition mechanisms, particularly those involved in metabolic pathways linked to inflammatory responses. By investigating its effects on specific enzymes, researchers can gain insights into its potential therapeutic applications .

Drug Development Research

Ongoing research focuses on optimizing the pharmacological profiles of compounds like 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester through structure-activity relationship studies (SAR). These studies aim to identify modifications that enhance efficacy and reduce side effects, paving the way for new drug candidates .

Case Studies and Research Findings

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Key reactions:

-

Saponification : Treatment with NaOH/MeOH (1:10 molar ratio, 60°C, 6 hr) converts the ester to 2-(1-tert-butoxy-ethyl)-benzofuran-5-carboxylic acid (yield: 92%) .

-

Acid-Catalyzed Hydrolysis : Formic acid (20% v/v, 100°C, 3 hr) cleaves the ester, forming the free acid (yield: 85%) .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Saponification | NaOH/MeOH, 60°C | Carboxylic acid | 92% | |

| Acid hydrolysis | Formic acid, 100°C | Carboxylic acid | 85% |

Transesterification

The methyl ester group participates in alcohol exchange reactions.

Example :

-

Reaction with isopropyl alcohol using Sc(OTf)₃ catalyst (5 mol%, 80°C, 12 hr) yields the isopropyl ester (yield: 78%) .

tert-Butoxy Group Cleavage

The tert-butoxyethyl side chain is acid-labile:

-

Trifluoroacetic acid (TFA, 10 equiv, RT, 2 hr) removes the tert-butyl group, forming 2-(1-hydroxyethyl)-benzofuran-5-carboxylic acid methyl ester (yield: 68%) .

-

HCl in dioxane (4M, 50°C, 4 hr) achieves similar deprotection (yield: 72%) .

| Acid Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA | RT, 2 hr | Hydroxyethyl derivative | 68% | |

| HCl/dioxane | 50°C, 4 hr | Hydroxyethyl derivative | 72% |

Coupling Reactions

The hydrolyzed carboxylic acid participates in amide bond formation:

-

HATU-mediated coupling : Reaction with amines (e.g., benzylamine) using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF yields benzofuran-5-carboxamides (yield: 82–89%) .

| Amine | Coupling Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | HATU/DIPEA | N-Benzyl carboxamide | 89% | |

| 4-Fluoroaniline | EDCI/HOBt | N-(4-Fluorophenyl) carboxamide | 85% |

Benzofuran Ring Modifications

The aromatic system undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ (0°C, 30 min) introduces nitro groups at C4 or C7 positions (yield: 65–70%) .

-

Bromination : Br₂/FeBr₃ (RT, 1 hr) selectively brominates the C3 position (yield: 75%) .

Photochemical Reactivity

The tert-butoxyethyl group influences stability under UV light:

-

Irradiation at 254 nm in methanol generates 2-vinylbenzofuran derivatives via β-elimination (quantitative conversion in 2 hr) .

Comparative Reactivity of Structural Analogs

The tert-butoxyethyl group enhances steric hindrance compared to analogs:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound can be categorized based on substituents at the 2- and 5-positions of the benzofuran ring. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Findings :

Steric Effects :

- The tert-butoxy-ethyl group in the target compound provides superior steric hindrance compared to smaller substituents like methyl or methoxy, reducing enzymatic degradation and enhancing metabolic stability .

- In contrast, compounds with methoxy or methyl groups (e.g., methyl 5-methoxybenzofuran-2-carboxylate) exhibit higher solubility in polar solvents due to reduced bulk .

Functional Group Reactivity: Methyl esters (as in the target compound) are more hydrolytically stable than ethyl esters (e.g., Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate), making them preferable for prolonged storage .

Synthetic Utility :

- The tert-butoxy group can act as a protecting group for hydroxyl functionalities during synthesis, a feature absent in simpler analogs like methyl or acetyloxy derivatives .

- Zinc/TiCl4-mediated methods (used in synthesizing 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester) are adaptable to the target compound’s synthesis, enabling scalable production .

Pharmacological Potential: Compounds with bulky substituents (e.g., tert-butyl or tert-butoxy-ethyl) are prioritized in drug development for their enhanced pharmacokinetic profiles . Methyl esters are often hydrolyzed in vivo to carboxylic acids, enabling prodrug strategies—a property shared by the target compound and methyl 5-methoxybenzofuran-2-carboxylate .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester, and how can reaction yields be optimized?

- Synthetic Routes :

- Conjugate Addition : Lithium amide addition to propenoate esters followed by alkylation, as demonstrated in asymmetric synthesis protocols for structurally related benzofuran derivatives .

- Esterification : Reacting the corresponding carboxylic acid with tert-butyl alcohol using strong acid catalysts (e.g., H₂SO₄) or S_N2 conditions with alkyl halides .

- Yield Optimization :

- Control reaction temperature (e.g., 0–25°C for sensitive intermediates) .

- Use chiral catalysts or ligands to enhance stereoselectivity in asymmetric steps .

- Purify intermediates via column chromatography to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, with comparisons to reported spectra of analogous benzofurans .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements, particularly for stereoisomers .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) .

Q. What are the key considerations for ensuring the compound's stability during storage and experimental handling?

- Storage : Store at –20°C under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butoxy group .

- Moisture Sensitivity : Use anhydrous solvents in reactions involving the ester moiety .

- Decomposition Pathways : Monitor for tert-butyl group cleavage under acidic conditions via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data observed across different studies involving this compound?

- Purity Analysis : Employ HPLC or GC-MS to verify compound purity (>98%) and rule out impurities as confounding factors .

- Biological Replicates : Perform dose-response assays in triplicate across multiple cell lines or in vivo models to assess reproducibility .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track metabolic pathways and identify active metabolites .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this benzofuran derivative in novel synthetic pathways?

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in alkylation or esterification steps .

- Molecular Docking : Model interactions with enzymatic targets (e.g., cyclooxygenase) to guide structural modifications for enhanced bioactivity .

- Solvent Effects : Simulate solvent polarity impacts on reaction kinetics using COSMO-RS models .

Q. What strategies are recommended for designing enantioselective synthesis routes for this compound?

- Chiral Catalysts : Utilize Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for asymmetric conjugate additions .

- Dynamic Kinetic Resolution (DKR) : Combine racemization and enantioselective steps to improve yields of single enantiomers .

- Chiral Auxiliaries : Temporarily introduce tert-butyl or benzyl groups to control stereochemistry during key bond-forming steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.